molecular formula C18H21BrN4O B2667166 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2320850-87-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one

Cat. No. B2667166
CAS RN: 2320850-87-9
M. Wt: 389.297
InChI Key: LXDBOWJQIFMSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Synthesis in PI3 Kinase Inhibition

One application involves the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, such as PKI-179. The process involves a sequence of stereospecific hydroboration, oxidation, reduction, and chromatographic separation, highlighting the compound's relevance in the development of kinase inhibitors (Chen et al., 2010).

Radiopharmaceutical Synthesis and Evaluation

Another application is in the field of radiopharmaceuticals, where derivatives of the compound have been synthesized and evaluated as potential imaging agents, particularly for identifying muscarinic receptors in medical diagnostics (Rzeszotarski et al., 1984).

Muscarinic Ligand Development

The compound's derivatives also play a role in developing muscarinic ligands. Their potency and efficacy as muscarinic agents were evaluated through radioligand binding assays, indicating the compound's potential in neurological or neuropharmacological research (Wadsworth et al., 1992).

Chemzyme Catalysts

The compound and its derivatives have been used as catalysts (chemzymes) for the enantioselective reduction of various ketones to chiral secondary alcohols. This application demonstrates the compound's role in facilitating specific and efficient chemical reactions in synthetic chemistry (Corey et al., 1989).

HIV-1 Antagonism

In HIV research, derivatives of the compound have shown potent noncompetitive allosteric antagonism of the CCR5 receptor, which is crucial for HIV-1 entry inhibition. This demonstrates its potential as a therapeutic agent against HIV-1 (Watson et al., 2005).

Domino Assembly in Heterocycle Synthesis

A method for the synthesis of trifluoromethylated morpholines and 1,4-oxazepanes, involving a domino reaction with the compound, showcases its utility in constructing complex heterocyclic systems, which are significant in pharmaceutical chemistry (Rulev et al., 2016).

Antifungal Activity

The compound's derivatives have been synthesized and evaluated for antifungal activity against various Candida strains. This research indicates the compound's potential in developing new antifungal agents (Lima-Neto et al., 2012).

properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)10-16(9-14)22-12-20-11-21-22/h1-4,11-12,14-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDBOWJQIFMSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.